molecular formula C12H14ClNO3 B1325529 6-Chloro-1-(3-nitrophenyl)-1-oxohexane CAS No. 898768-47-3

6-Chloro-1-(3-nitrophenyl)-1-oxohexane

Cat. No. B1325529
M. Wt: 255.7 g/mol
InChI Key: CXAMEISQAGLSPU-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-nitrophenyl)-1-oxohexane, also known as 6-chloro-3-nitrobenzaldehyde, is an organic compound commonly used in scientific research. It is a colorless solid with a melting point of 114-116°C and a boiling point of 246-248°C. This compound has a wide range of applications in organic synthesis and research, including the synthesis of pharmaceuticals, organic dyes, and other organic compounds. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Photolysis and Reaction Studies

6-Chloro-1-(3-nitrophenyl)-1-oxohexane has been studied in the context of photolysis reactions. Gowenlock, Pfab, and Kresze (1974) conducted detailed studies on the photolysis of similar compounds, which yielded various products including hydrochloric acid, methyl nitrite, and cyclohexanone oxime (Gowenlock, Pfab, & Kresze, 1974). Such studies are crucial for understanding the photochemical behavior of chloro-nitroso compounds.

Interaction with Organometallic Compounds

The reaction of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane with organometallic compounds like Grignard reagents has been examined. Schenk and Boer (1980) found that this interaction leads to the formation of reduction products and oxime ethers, highlighting the compound's reactive nature and potential applications in synthetic chemistry (Schenk & Boer, 1980).

Applications in Asymmetric Synthesis

In the field of asymmetric synthesis, the related compound 3-Chloro-1-phenyl-1-propanol has been used as a chiral intermediate in the synthesis of antidepressant drugs. Choi et al. (2010) explored microbial reductases' activity towards similar compounds, demonstrating its potential in pharmaceutical synthesis (Choi et al., 2010).

Optical Storage and Electronic Structures

6-Chloro-1-(3-nitrophenyl)-1-oxohexane's derivatives have been studied for applications in reversible optical storage. Meng et al. (1996) synthesized compounds that demonstrated high photoinduced birefringence, important for optical data storage technologies (Meng et al., 1996). Additionally, Tanaka, Tanaka, and Nagakura (1966) investigated the electronic structures and spectra of similar nitroso compounds, essential for understanding their photophysical properties (Tanaka, Tanaka, & Nagakura, 1966).

properties

IUPAC Name

6-chloro-1-(3-nitrophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-8-3-1-2-7-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAMEISQAGLSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642269
Record name 6-Chloro-1-(3-nitrophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(3-nitrophenyl)-1-oxohexane

CAS RN

898768-47-3
Record name 6-Chloro-1-(3-nitrophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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